



# **Application of CP 461 in Prostate Cancer Research: Information Not Publicly Available**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CP 461   |           |
| Cat. No.:            | B1669496 | Get Quote |

Despite a comprehensive search for preclinical data, detailed experimental protocols, and quantitative results regarding the application of **CP 461** in prostate cancer research, publicly available information is insufficient to generate the requested detailed application notes and protocols.

A clinical trial (NCT00036075) was initiated to investigate the safety and efficacy of an investigational drug designated as CP-461 for the treatment of advanced prostate cancer.[1] However, the results of this trial and any associated preclinical research detailing the compound's mechanism of action, its effects on prostate cancer cell lines, or the signaling pathways it may modulate have not been published in the accessible scientific literature.

Further investigation reveals that the designation "CP 461" is likely an internal development code. It is crucial to note that a well-researched molecule with a similar identifier, MYK-461 (Mavacamten), is a known cardiac myosin inhibitor investigated for hypertrophic cardiomyopathy.[2][3][4][5] There is no indication in the available literature that MYK-461 has been explored for applications in oncology, specifically in prostate cancer.

Clinical trials for a compound referred to as CP-461 have also been registered for other cancers, including renal cell carcinoma, melanoma, and chronic lymphocytic leukemia.[6][7][8] However, similar to the prostate cancer trial, there is a lack of published preclinical data that would be necessary to construct the detailed scientific documentation requested.

Without access to foundational preclinical studies, it is not possible to provide:



- Quantitative Data Tables: Information such as IC50 values in various prostate cancer cell lines, in vivo tumor growth inhibition data, or effects on specific protein expression is not available.
- Detailed Experimental Protocols: Methodologies for key experiments like cell viability assays, apoptosis assays, or western blotting using CP 461 in the context of prostate cancer have not been published.
- Signaling Pathway Diagrams: The molecular targets and the signaling cascades affected by CP 461 in prostate cancer cells remain unknown, making it impossible to create an accurate and evidence-based diagram.

Therefore, until preclinical and clinical data on **CP 461** in prostate cancer is made publicly available by the sponsoring or research organizations, the creation of detailed application notes and protocols for the research community is not feasible. Researchers, scientists, and drug development professionals interested in this compound are advised to monitor for future publications or presentations from the clinical trial investigators.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A small-molecule inhibitor of sarcomere contractility suppresses hypertrophic cardiomyopathy in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]



- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Application of CP 461 in Prostate Cancer Research: Information Not Publicly Available]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669496#application-of-cp-461-in-prostate-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com